

Application Note: Structural Confirmation of Digitalose using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose is a naturally occurring 6-deoxy-3-O-methylhexose, specifically a derivative of D-galactose, found as a component of various cardiac glycosides.[1][2] Its precise chemical structure is crucial for understanding the pharmacological activity and structure-activity relationships (SAR) of these glycosides. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of complex organic molecules like **Digitalose**.[3][4][5] This application note provides a detailed protocol for the confirmation of the **Digitalose** structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural confirmation of **Digitalose** relies on the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These techniques collectively provide information on proton and carbon chemical environments, proton-proton scalar couplings, and one-bond and multiplebond correlations between protons and carbons, respectively. This multi-faceted approach allows for the complete assignment of all proton and carbon signals and confirms the connectivity and stereochemistry of the molecule.

Materials and Methods



Sample Preparation

- Sample Purity: Ensure the **Digitalose** sample is of high purity, free from paramagnetic impurities and residual solvents that may interfere with NMR measurements.
- Solvent: Dissolve approximately 5-10 mg of the purified **Digitalose** sample in 0.5-0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). D₂O is often preferred for carbohydrates to exchange labile hydroxyl protons, simplifying the spectrum.
- Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for D2O or tetramethylsilane (TMS) for organic solvents, for chemical shift referencing.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity. The following experiments are recommended for complete structural elucidation:

- ¹H NMR (Proton): Provides information on the chemical environment and multiplicity of each proton.
- ¹³C NMR (Carbon-13): Determines the number of non-equivalent carbons and their chemical environments.
- ¹³C DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
- 2D ¹H-¹H COSY: Identifies scalar-coupled protons, typically those on adjacent carbons.
- 2D ¹H-¹³C HSQC: Correlates protons to their directly attached carbons.
- 2D ¹H-¹³C HMBC: Reveals long-range correlations (typically 2-3 bonds) between protons and carbons.



Experimental Protocols

A detailed description of the parameters for each NMR experiment is provided below. These may require optimization based on the specific instrument and sample concentration.



Experiment	Pulse Program	Key Parameters	Purpose
¹H NMR	zg30 or similar	Spectral Width: ~12 ppm, Number of Scans: 16-64, Relaxation Delay (d1): 2 s	To obtain a high- resolution proton spectrum for chemical shift and coupling constant analysis.
¹³ C NMR	zgpg30 or similar	Spectral Width: ~200 ppm, Number of Scans: 1024-4096, Relaxation Delay (d1): 2 s	To identify all unique carbon signals.
DEPT-135	dept135	Spectral Width: ~200 ppm, Number of Scans: 256-1024, Relaxation Delay (d1): 2 s	To differentiate CH/CH ₃ (positive phase) from CH ₂ (negative phase) signals.
¹ H- ¹ H COSY	cosygpmf or similar	Spectral Width (F1 & F2): ~12 ppm, Number of Increments (F1): 256-512, Number of Scans: 8-	To establish proton- proton connectivity within the sugar ring.
¹ H- ¹³ C HSQC	hsqcedetgpsisp2.2	Spectral Width (F1): ~180 ppm, Spectral Width (F2): ~12 ppm, Number of Increments (F1): 256-512, Number of Scans: 8- 16	To identify one-bond ¹ H- ¹³ C correlations.
¹ H- ¹³ C HMBC	hmbcgplpndqf	Spectral Width (F1): ~220 ppm, Spectral Width (F2): ~12 ppm, Number of Increments (F1): 256-512,	To determine long- range (2-3 bond) ¹ H- ¹³ C correlations, establishing



Number of Scans: 16-64, Long-range

connectivity across the molecule.

coupling delay (d6): optimized for 4-8 Hz

Data Presentation: Predicted NMR Data for Digitalose

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for **Digitalose**. These values are based on data from structurally related compounds, including D-galactose and various fucosides, and serve as a guide for spectral assignment. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data for **Digitalose** (in D₂O)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	4.90 - 5.10 (α), 4.40 - 4.60 (β)	d	~3.5 (α), ~8.0 (β)
H-2	3.60 - 3.80	dd	
H-3	3.40 - 3.60	dd	
H-4	3.80 - 4.00	d	_
H-5	3.90 - 4.10	q	
H-6 (CH₃)	1.15 - 1.30	d	~6.5
OCH ₃	3.30 - 3.50	S	

Table 2: Predicted ¹³C NMR Data for **Digitalose** (in D₂O)



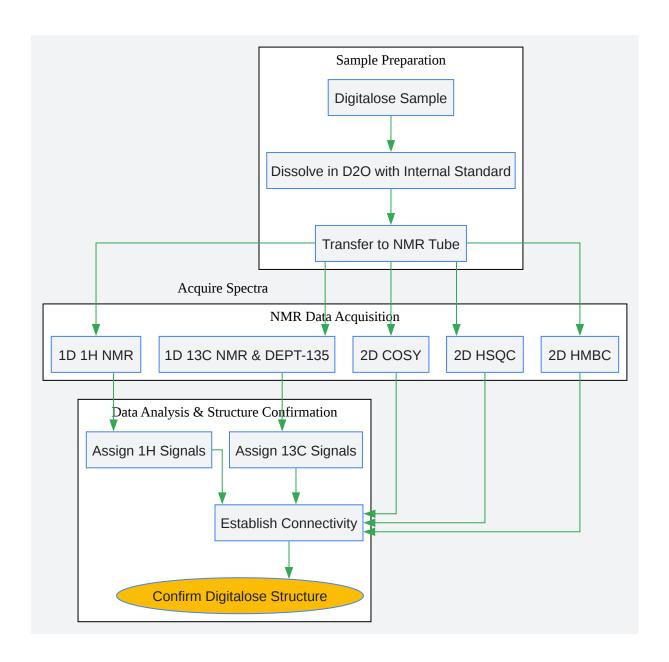
Carbon	Predicted Chemical Shift (δ, ppm)
C-1	92.0 - 94.0 (α), 96.0 - 98.0 (β)
C-2	68.0 - 70.0
C-3	78.0 - 80.0
C-4	70.0 - 72.0
C-5	69.0 - 71.0
C-6 (CH ₃)	15.0 - 17.0
OCH₃	57.0 - 59.0

Table 3: Key Predicted 2D NMR Correlations for **Digitalose** Structure Confirmation

Experiment	Observed Correlations (Proton → Atom)	Structural Information Confirmed
COSY	H-1 ↔ H-2, H-2 ↔ H-3, H-3 ↔ H-4, H-4 ↔ H-5, H-5 ↔ H-6	Confirms the proton sequence within the pyranose ring.
HSQC	H-1 \leftrightarrow C-1, H-2 \leftrightarrow C-2, H-3 \leftrightarrow C-3, H-4 \leftrightarrow C-4, H-5 \leftrightarrow C-5, H-6 \leftrightarrow C-6, OCH ₃ -H \leftrightarrow OCH ₃ -C	Assigns each carbon to its directly attached proton(s).
НМВС	H-1 → C-2, C-3, C-5; H-6 → C-4, C-5; OCH ₃ -H → C-3	Confirms the overall carbon framework and the position of the methyl ether group at C-3.

Visualization of Experimental Workflow and Logic

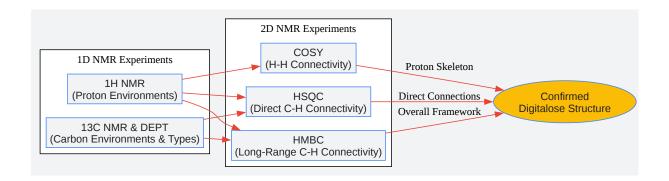




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Figure 1. Experimental workflow for NMR-based structural confirmation of **Digitalose**.





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Figure 2. Logical relationships of NMR experiments for structure elucidation.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural confirmation of **Digitalose**. By following the detailed protocols outlined in this application note, researchers can confidently assign all proton and carbon resonances and verify the molecular connectivity and key stereochemical features. This comprehensive structural information is essential for advancing research and development in the field of cardiac glycosides and other natural products.

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